molecular formula C16H19F2NO3S B2889520 (2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1797247-34-7

(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2889520
CAS No.: 1797247-34-7
M. Wt: 343.39
InChI Key: IXYJMGLBLRUFNL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethylation and the spiro ring system. For example, the difluoromethylthio group could potentially undergo various substitution reactions .

Scientific Research Applications

Analgesic Activity

Compounds with structural elements related to "(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone" have been studied for their potential analgesic properties. A study conducted by Cohen et al. (1978) investigated the analgesic activity of novel spiro heterocycles, indicating that the analgetic properties displayed by compounds are associated mainly with the 2-amino-1,3-thiazine ring system. This research suggests a potential application in developing new analgesic drugs (Cohen, Banner, & Lopresti, 1978).

HIV Entry Inhibitors

Watson et al. (2005) explored the use of a compound structurally similar to "this compound" as a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects against HIV-1. This highlights the compound's relevance in HIV research and potential therapeutic applications (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Synthesis and Evaluation of Oxime Derivatives

Rahman et al. (2013) synthesized oxime derivatives from ketones of heterocyclic spiro compounds with barbituric acid moieties, demonstrating the diverse synthetic routes available for modifying and potentially enhancing the biological activities of these compounds (Rahman, Halim, Ahmed, Akhter, & Romman, 2013).

Antioxidant Screening

The synthesis and evaluation of benzophenone tagged thiazolidinone analogs by Ranganatha et al. (2014) for xanthine oxidase inhibition and antioxidant properties provide insights into the chemical versatility and potential therapeutic applications of compounds with similar structures (Ranganatha, Begum, Naveen, Zameer, Hegdekatte, & Khanum, 2014).

Biolubricant Potential

Kurniawan et al. (2017) reported on the synthesis of 1,4-dioxaspiro novel compounds from oleic acid, presenting an application of spiro compounds in developing biolubricants. This research underlines the compound's potential utility beyond pharmaceutical applications, extending into industrial and environmental sectors (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO3S/c17-15(18)23-13-5-2-1-4-12(13)14(20)19-8-6-16(7-9-19)21-10-3-11-22-16/h1-2,4-5,15H,3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYJMGLBLRUFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=CC=C3SC(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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